molecular formula C6H6FO3PS B10844773 5-Fluoro-2-sulfanyl-phenylphosphonic acid

5-Fluoro-2-sulfanyl-phenylphosphonic acid

Cat. No.: B10844773
M. Wt: 208.15 g/mol
InChI Key: RDAVYJKCJHOMSD-UHFFFAOYSA-N
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Description

5-Fluoro-2-sulfanyl-phenylphosphonic acid is an organophosphonic acid derivative characterized by the presence of a fluorine atom, a sulfanyl group, and a phosphonic acid group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-sulfanyl-phenylphosphonic acid typically involves the introduction of the fluorine and sulfanyl groups onto a benzene ring, followed by the addition of the phosphonic acid group. One common method involves the use of fluorobenzene as a starting material, which undergoes sulfonation to introduce the sulfanyl group. The resulting intermediate is then subjected to a phosphonation reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-sulfanyl-phenylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-sulfanyl-phenylphosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-sulfanyl-phenylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-sulfanylbenzoic acid: Similar structure but lacks the phosphonic acid group.

    2-Sulfanyl-phenylphosphonic acid: Similar structure but lacks the fluorine atom.

    5-Fluoro-phenylphosphonic acid: Similar structure but lacks the sulfanyl group.

Uniqueness

5-Fluoro-2-sulfanyl-phenylphosphonic acid is unique due to the presence of all three functional groups (fluorine, sulfanyl, and phosphonic acid) on the benzene ring.

Properties

Molecular Formula

C6H6FO3PS

Molecular Weight

208.15 g/mol

IUPAC Name

(5-fluoro-2-sulfanylphenyl)phosphonic acid

InChI

InChI=1S/C6H6FO3PS/c7-4-1-2-6(12)5(3-4)11(8,9)10/h1-3,12H,(H2,8,9,10)

InChI Key

RDAVYJKCJHOMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)P(=O)(O)O)S

Origin of Product

United States

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